trans-4-Methylcyclohexanol methanesulfonate
CAS No.: 18508-92-4
Cat. No.: VC20795496
Molecular Formula: C8H16O3S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18508-92-4 |
|---|---|
| Molecular Formula | C8H16O3S |
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | (4-methylcyclohexyl) methanesulfonate |
| Standard InChI | InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | PIYQHONGOGJIQQ-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)OS(=O)(=O)C |
| Canonical SMILES | CC1CCC(CC1)OS(=O)(=O)C |
Introduction
Chemical Structure and Fundamental Properties
Trans-4-Methylcyclohexanol methanesulfonate (CAS: 18508-92-4) is a sulfonate ester derived from trans-4-methylcyclohexanol. It has a molecular formula of C8H16O3S and a molecular weight of 192.28 g/mol. The compound features a cyclohexane ring with a methyl group in the 4-position and a methanesulfonate (mesyl) group attached to the hydroxyl position, all in the trans configuration. This specific stereochemistry is crucial for its reactivity profile and applications.
Structural Characteristics
The trans configuration refers to the spatial arrangement where the methyl group and the methanesulfonate group are positioned on opposite sides of the cyclohexane ring plane. This stereochemical arrangement influences the compound's physical properties and reactivity patterns, particularly in stereoselective reactions.
| Property | trans-4-Methylcyclohexanol Methanesulfonate | Parent Alcohol (trans-4-Methylcyclohexanol) |
|---|---|---|
| Molecular Formula | C8H16O3S | C7H14O |
| Molecular Weight | 192.28 g/mol | 114.188 g/mol |
| CAS Number | 18508-92-4 | 7731-29-5 |
| Physical State | Not specifically documented | Liquid |
| Boiling Point | Not specifically documented | 173-175°C |
| Density | Not specifically documented | 0.91 g/mL |
| Solubility | Limited water solubility expected | Slightly soluble in water |
Synthesis Methods and Reaction Pathways
The synthesis of trans-4-Methylcyclohexanol methanesulfonate typically follows established procedures for sulfonate ester formation. The most common synthetic route involves the reaction of trans-4-methylcyclohexanol with methanesulfonyl chloride (mesyl chloride) in the presence of a base.
Standard Synthetic Route
The general synthesis pathway involves:
-
Dissolution of trans-4-methylcyclohexanol in an appropriate solvent (typically dichloromethane or tetrahydrofuran)
-
Addition of a base (commonly pyridine or triethylamine) to neutralize the hydrochloric acid generated during the reaction
-
Dropwise addition of methanesulfonyl chloride at controlled temperature (usually 0-5°C)
-
Allowing the reaction to warm to room temperature and stirring for several hours
-
Purification through washing, extraction, and potentially column chromatography
Reaction Mechanism
The reaction proceeds through nucleophilic attack of the alcohol oxygen on the sulfur atom of methanesulfonyl chloride, with subsequent elimination of chloride ion. The base serves to deprotonate the alcohol, enhancing its nucleophilicity, and to neutralize the liberated HCl.
Applications in Chemical Research and Synthesis
Trans-4-Methylcyclohexanol methanesulfonate serves primarily as an intermediate in organic synthesis, where its distinctive reactivity profile makes it valuable for various transformations.
Role in Nucleophilic Substitution Reactions
The compound is particularly useful in nucleophilic substitution reactions, where the methanesulfonate group acts as an excellent leaving group. This property enables various transformations:
-
Conversion to halides (through reaction with halide salts)
-
Formation of amines (through reaction with azides followed by reduction, or direct reaction with amines)
-
Introduction of other functional groups through appropriate nucleophiles
Applications in Research
While specific research applications for trans-4-Methylcyclohexanol methanesulfonate are not directly cited in our available sources, related compounds show applications in:
-
Preparation of intermediates for pharmaceutical synthesis
-
Development of chiral auxiliaries and catalysts
-
Structure-activity relationship studies in medicinal chemistry
Comparison with Related Compounds
Understanding trans-4-Methylcyclohexanol methanesulfonate's properties and reactivity is enhanced by comparing it with structurally related compounds.
Comparison with Parent Alcohol
Trans-4-Methylcyclohexanol, the parent alcohol, differs significantly in reactivity. The alcohol is less reactive in nucleophilic substitution reactions but more suitable for oxidation reactions targeting the hydroxyl group. The parent alcohol is slightly soluble in water , whereas the methanesulfonate derivative is expected to have reduced water solubility due to the more hydrophobic methanesulfonate group.
Comparison with Other Sulfonate Esters
Different sulfonate esters of trans-4-methylcyclohexanol vary in their leaving group ability and steric properties:
Table 2: Comparison of Different Sulfonate Esters of trans-4-Methylcyclohexanol
| Property | Methanesulfonate (Mesylate) | Toluenesulfonate (Tosylate) | Trifluoromethanesulfonate (Triflate) |
|---|---|---|---|
| Leaving Group Ability | Good | Good | Excellent |
| Steric Bulk | Low | Moderate | Low |
| Typical Reaction Conditions | Mild | Mild | Very mild |
| Stability | Moderate | Moderate | Low |
| Typical Applications | General substitutions | Sterically demanding substitutions | Highly reactive substitutions |
Synthetic Transformations and Derivatives
Trans-4-Methylcyclohexanol methanesulfonate can serve as a precursor to various valuable derivatives through appropriate transformations.
Conversion to Amines
One significant transformation involves the conversion to trans-4-methylcyclohexylamine, which has applications in pharmaceutical and materials science. The related patent information suggests a preparation method for trans-4-methylcyclohexylamine starting from trans-4-methylcyclohexanecarboxylic acid , but similar transformations could potentially use the methanesulfonate as an intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume